

# Probing the Polymorphic Landscape of Ammonium Nitrate Under Pressure: A Technical Guide

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## Compound of Interest

Compound Name: Ammonium nitrate

Cat. No.: B1216098

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## Introduction

**Ammonium nitrate** (AN), a compound of significant industrial and scientific interest, exhibits a complex polymorphic behavior under varying temperature and pressure conditions.

Understanding these phase transitions is crucial for applications ranging from fertilizer production and energetic materials to its potential use in pharmaceutical formulations. This technical guide provides an in-depth overview of the phase transitions of **ammonium nitrate** under pressure, focusing on the experimental methodologies used to probe these transformations and presenting key quantitative data in a structured format.

## Data Presentation: Pressure-Induced Phase Transitions of Ammonium Nitrate

The polymorphic landscape of **ammonium nitrate** is rich, with several phases identified under different pressure and temperature regimes. The following table summarizes the key characteristics of these phases and the conditions at which they transform.

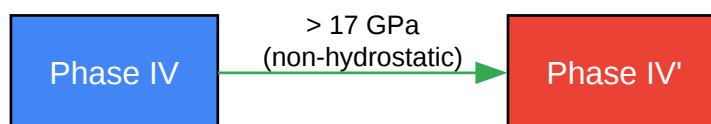
Phase	Crystal System	Space Group	Transition Conditions (Pressure, Temperature)	Notes
Phase V	Orthorhombic	Pccn	Stable at low temperatures (below ~255 K at ambient pressure)	Transforms to Phase IV upon heating.
Phase IV	Orthorhombic	Pmmn	Stable at ambient conditions (255 K - 305 K at ambient pressure).[1][2]	Stable up to high pressures (e.g., 45 GPa at room temperature).[1]
Phase IV'	Monoclinic	P2 <sub>1</sub> /m	Observed above 17 GPa under non-hydrostatic conditions.[3][4]	Considered a distorted equivalent of Phase IV.[5] The transition is reversible.
Phase III	Orthorhombic	Pnma	Occurs between 305 K and 357 K at ambient pressure.	Its presence is significantly influenced by water content.
Phase II	Tetragonal	P4/mbm	Stable between 357 K and 398 K at ambient pressure.	A disordered phase.
Phase I	Cubic	Pm3m	Stable from 398 K up to the melting point (~442 K) at	Characterized by a high degree of rotational disorder.

			ambient pressure.[2]	
Phase VI	Unknown	Unknown	Occurs in the pressure range of 0.9–1.9 GPa at temperatures above 441 K.[3][5]	The exact crystal structure is not yet determined. [3][5]
Phase VII	Unknown	Unknown	Reported at temperatures below 103 K.	Structural information is limited.

## Mandatory Visualization

### Pressure-Induced Phase Transition Pathway of Ammonium Nitrate

The following diagram illustrates the primary sequence of phase transitions observed in **ammonium nitrate** as pressure is increased at room temperature.

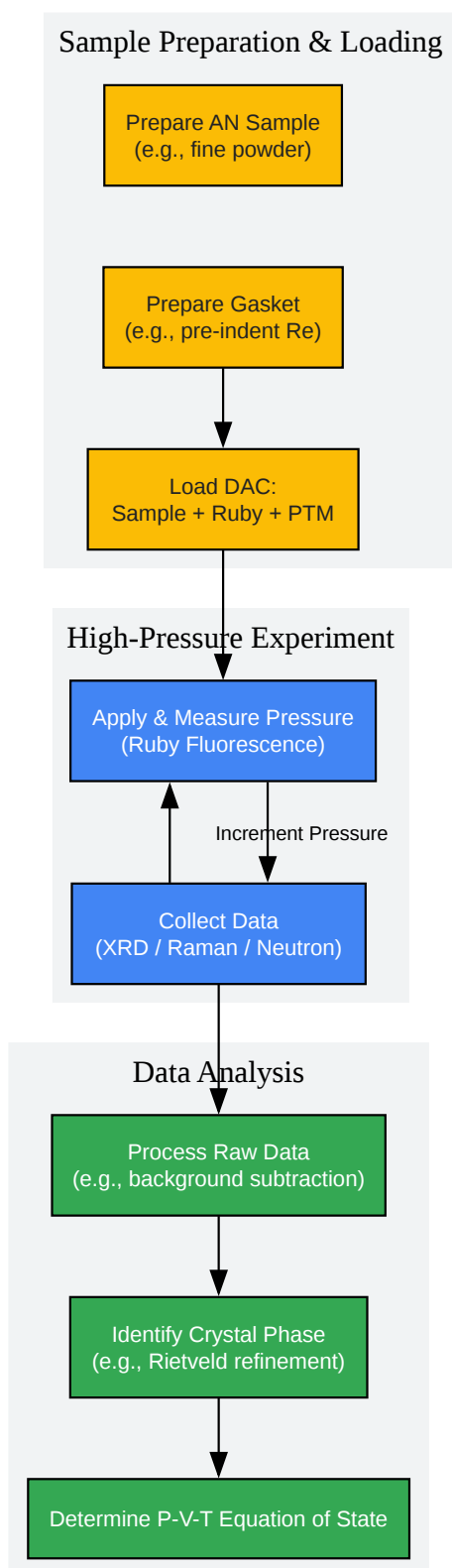


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Pressure-induced phase transition of **Ammonium Nitrate**.

## Generalized Experimental Workflow for High-Pressure Studies

This diagram outlines a typical workflow for investigating the phase transitions of materials like **ammonium nitrate** under high pressure using a diamond anvil cell (DAC).



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A generalized workflow for high-pressure studies.

## Experimental Protocols

Investigating the phase transitions of **ammonium nitrate** under high pressure requires specialized equipment and meticulous procedures. The following sections detail the methodologies for the key experimental techniques employed in such studies.

### High-Pressure X-ray Diffraction (XRD) using a Diamond Anvil Cell (DAC)

Objective: To determine the crystal structure of **ammonium nitrate** at various pressures and identify pressure-induced phase transitions.

Methodology:

- Diamond Anvil Cell (DAC) Preparation:
  - Select a DAC suitable for the target pressure range. For pressures up to tens of GPa, a symmetric DAC with brilliant-cut diamonds is commonly used.
  - The diamond culets (the flattened tips) should be carefully aligned to be parallel.
- Gasket Preparation:
  - A metallic gasket, typically made of rhenium (Re) or stainless steel, is pre-indented between the diamond anvils to a thickness of 30-50  $\mu\text{m}$ .
  - A sample chamber is created by drilling a hole (typically 100-200  $\mu\text{m}$  in diameter) in the center of the indented area using a laser drilling system or a micro-drilling machine.
- Sample Loading:
  - A small amount of finely ground, dry **ammonium nitrate** powder is placed into the sample chamber.
  - A tiny ruby sphere (a few micrometers in diameter) is added to the chamber to serve as a pressure calibrant.

- A pressure-transmitting medium (PTM) is loaded into the sample chamber to ensure hydrostatic or quasi-hydrostatic pressure conditions. For **ammonium nitrate**, which is soluble in many common PTMs, inert gases like helium, neon, or argon are preferred. A 4:1 methanol-ethanol mixture can be used for lower pressure ranges where solubility is not a major concern.
- Pressure Application and Measurement:
  - Pressure is applied by turning the screws of the DAC, which pushes the diamond anvils together.
  - The pressure inside the sample chamber is determined by measuring the fluorescence spectrum of the ruby chip. A laser is focused on the ruby, and the wavelength shift of the R1 fluorescence line is correlated to the pressure.
- Data Collection:
  - The DAC is mounted on a synchrotron X-ray beamline or a laboratory diffractometer equipped with a micro-focus X-ray source.
  - A monochromatic X-ray beam is focused on the **ammonium nitrate** sample.
  - Diffraction patterns are collected on an area detector (e.g., an image plate or a CCD detector) at various pressure points.
- Data Analysis:
  - The 2D diffraction images are integrated into 1D diffraction patterns (intensity vs.  $2\theta$ ).
  - The crystal structure at each pressure is determined by indexing the diffraction peaks.
  - Rietveld refinement is used to refine the lattice parameters and atomic positions, allowing for the identification of the crystal phase and its space group.
  - The pressure-volume data can be used to derive the equation of state for each phase.

## High-Pressure Raman Spectroscopy

Objective: To investigate the vibrational modes of **ammonium nitrate** under pressure, which are sensitive to changes in crystal structure and bonding, and to detect phase transitions.

Methodology:

- DAC Preparation and Sample Loading: The procedure is similar to that for high-pressure XRD. A ruby chip is included for pressure calibration.
- Raman Spectroscopy Setup:
  - A micro-Raman spectrometer equipped with a long working distance objective is used to focus a laser beam onto the sample within the DAC and collect the scattered light.
  - A visible laser (e.g., 532 nm or 633 nm) is typically used for excitation. The laser power should be kept low to avoid sample heating and potential decomposition of the **ammonium nitrate**.
- Data Collection:
  - Raman spectra are collected from the **ammonium nitrate** sample at various pressure points.
  - The ruby fluorescence is measured at each pressure point to determine the pressure.
- Data Analysis:
  - The appearance of new Raman bands, the disappearance of existing bands, or abrupt changes in the slope of Raman frequency versus pressure plots are indicative of a phase transition.
  - The analysis of the vibrational modes can provide insights into the changes in the local environment of the ammonium and nitrate ions during the phase transition.

## High-Pressure Neutron Diffraction

Objective: To accurately determine the positions of light atoms, particularly hydrogen in the ammonium ion, which is challenging with X-ray diffraction, and to study the magnetic structure if applicable.

### Methodology:

- High-Pressure Cell Selection: Due to the lower scattering cross-section of neutrons, larger sample volumes are required compared to XRD. Therefore, specialized high-pressure cells such as Paris-Edinburgh presses or large-volume diamond anvil cells are often used.
- Sample Preparation and Loading:
  - A deuterated **ammonium nitrate** ( $\text{ND}_4\text{NO}_3$ ) sample is typically used to reduce the large incoherent scattering from hydrogen, which improves the signal-to-noise ratio.
  - The sample, along with a pressure calibrant (e.g., NaCl), is loaded into the high-pressure cell.
- Data Collection:
  - The high-pressure cell is placed in a neutron beam at a neutron scattering facility.
  - Neutron diffraction patterns are collected at various pressures using a time-of-flight or constant wavelength neutron diffractometer.
- Data Analysis:
  - The diffraction data are analyzed using Rietveld refinement to determine the crystal structure, with a particular focus on the orientation and bonding of the ammonium ions. This detailed structural information is crucial for understanding the mechanisms of the phase transitions.

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- 4. Phase diagram of ammonium nitrate - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
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